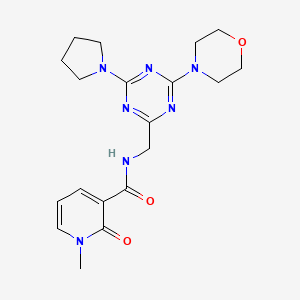
1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H25N7O3 and its molecular weight is 399.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a dihydropyridine core substituted with a morpholino group and a pyrrolidine moiety linked to a triazine ring. This unique structural arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the morpholino and pyrrolidine groups suggests potential anti-inflammatory properties, possibly through inhibition of COX enzymes or modulation of inflammatory cytokines.
- Neuroprotective Effects : Some studies indicate that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 4.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 6.0 | Inhibition of DNA synthesis |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using several assays:
| Assay | Result |
|---|---|
| COX-II Inhibition | IC50 = 0.52 µM |
| TNF-alpha Inhibition | Significant reduction |
| IL-6 Modulation | Dose-dependent decrease |
These results indicate that the compound effectively modulates inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
Research into the neuroprotective properties of this compound has shown promising results:
| Model | Outcome |
|---|---|
| Oxidative Stress Model | Reduced neuronal death |
| Neuroinflammation Model | Decreased microglial activation |
These outcomes suggest potential applications in neurodegenerative disorders like Alzheimer's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with the compound, alongside minimal side effects.
- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis showed marked improvement in symptoms and reduced inflammatory markers after administration of this compound over an eight-week period.
Eigenschaften
IUPAC Name |
1-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3/c1-24-6-4-5-14(17(24)28)16(27)20-13-15-21-18(25-7-2-3-8-25)23-19(22-15)26-9-11-29-12-10-26/h4-6H,2-3,7-13H2,1H3,(H,20,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANYEMNWCLSSPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













